molecular formula C14H22ClNO B5198359 N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine

N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine

Numéro de catalogue B5198359
Poids moléculaire: 255.78 g/mol
Clé InChI: CYKMRVAVUSQMRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine is a chemical compound that belongs to the class of selective beta-3 adrenergic agonists. It is commonly referred to as CL-316,243 and is used in scientific research applications to study the physiological and biochemical effects of beta-3 adrenergic receptor activation.

Mécanisme D'action

CL-316,243 is a selective beta-3 adrenergic receptor agonist that binds to and activates beta-3 adrenergic receptors. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets to produce the physiological effects of beta-3 adrenergic receptor activation.
Biochemical and Physiological Effects:
CL-316,243 has been shown to increase thermogenesis and energy expenditure in various animal models. It also promotes lipid metabolism and improves insulin sensitivity in obese and diabetic animals. CL-316,243 has also been shown to have anti-inflammatory effects and to improve cardiovascular function in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CL-316,243 is its selectivity for beta-3 adrenergic receptors, which allows for the specific investigation of the physiological effects of beta-3 adrenergic receptor activation. However, one of the limitations of CL-316,243 is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, the use of CL-316,243 in human studies is limited due to its potential side effects and lack of long-term safety data.

Orientations Futures

For the use of CL-316,243 in scientific research include investigating its potential therapeutic benefits in obesity, diabetes, and other metabolic disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and cardiovascular effects of beta-3 adrenergic receptor activation. Finally, the development of longer-acting and more selective beta-3 adrenergic receptor agonists may provide new opportunities for the treatment of metabolic disorders.

Méthodes De Synthèse

The synthesis of CL-316,243 involves the reaction of 4-chloro-3-methylphenol with propylene oxide to form 3-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with 1-bromobutane in the presence of potassium carbonate to yield N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine. The purity of the compound can be improved through recrystallization from a suitable solvent.

Applications De Recherche Scientifique

CL-316,243 is primarily used in scientific research applications to study the physiological and biochemical effects of beta-3 adrenergic receptor activation. It is commonly used as a tool compound to investigate the role of beta-3 adrenergic receptors in various physiological processes, including thermogenesis, lipid metabolism, and insulin sensitivity. CL-316,243 has also been used to study the potential therapeutic benefits of beta-3 adrenergic receptor activation in obesity, diabetes, and other metabolic disorders.

Propriétés

IUPAC Name

N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-3-4-8-16-9-5-10-17-13-6-7-14(15)12(2)11-13/h6-7,11,16H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKMRVAVUSQMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.